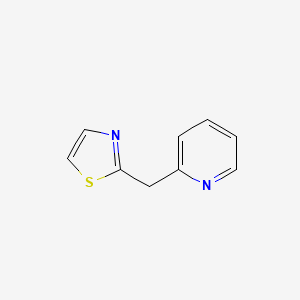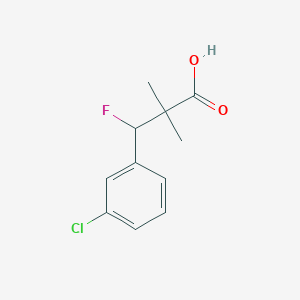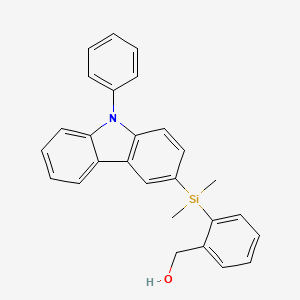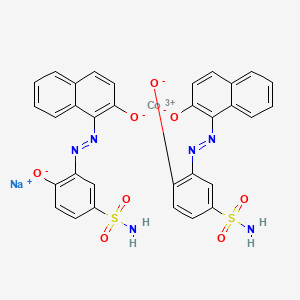
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium is a complex coordination compound It features a cobalt ion coordinated with two sulfonamide ligands, each containing azo and naphthalene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium typically involves the reaction of cobalt salts with the appropriate sulfonamide ligands under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous reactors, automated control systems, and purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and potentially altering the compound’s properties.
Reduction: Reduction reactions can also occur, particularly involving the azo groups, which can be reduced to amines.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction can produce amine derivatives of the original compound.
科学的研究の応用
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as a biological stain or marker due to its intense color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments, given its vibrant color and stability.
作用機序
The mechanism by which Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium exerts its effects involves coordination chemistry principles. The cobalt ion interacts with various molecular targets through coordination bonds, influencing electron transfer and redox processes. The azo groups can participate in electron delocalization, enhancing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Chromate Compounds: Similar in their vibrant colors and use in pigments and dyes.
Other Cobalt Complexes: Share similar coordination chemistry but differ in ligand structures and properties.
Uniqueness
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its combination of azo and naphthalene groups provides a unique electronic environment, making it particularly useful in applications requiring specific colorimetric or catalytic properties.
特性
CAS番号 |
58302-43-5 |
|---|---|
分子式 |
C32H22CoN6O8S2.Na C32H22CoN6NaO8S2 |
分子量 |
764.6 g/mol |
IUPAC名 |
sodium;cobalt(3+);1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H13N3O4S.Co.Na/c2*17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H,(H2,17,22,23);;/q;;+3;+1/p-4 |
InChIキー |
PHQDZULYJVQNFM-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-])[O-].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)

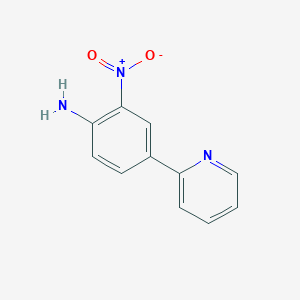
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
